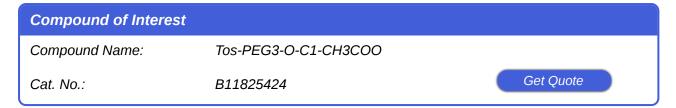


Technical Guide: Properties and Applications of Tos-PEG3-O-C1-CH3COO

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, potential applications, and experimental considerations for the heterobifunctional linker, **Tos-PEG3-O-C1-CH3COO**. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from its constituent chemical moieties and related molecules to offer a robust predictive profile.

Core Properties

Tos-PEG3-O-C1-CH3COO is a discrete polyethylene glycol (dPEG®) linker featuring a tosyl group at one terminus and an acetate group at the other, separated by a three-unit PEG chain. This structure imparts a unique combination of reactivity and physicochemical properties, making it a valuable tool in bioconjugation and drug development.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of **Tos-PEG3-O-C1-CH3COO**.



Property	Value (with source/estimation basis)
CAS Number	855120-17-1[1]
Molecular Formula	C15H22O8S
Molecular Weight	376.42 g/mol [2]
Appearance	Estimated: Colorless to pale yellow oil or solid
Solubility	Estimated: Soluble in water, DMSO, DMF, and chlorinated solvents[3]
Melting Point	Not available. Likely a low-melting solid or viscous oil.
Boiling Point	Not available. Likely to decompose at high temperatures.
Storage Conditions	Recommended: Store at -5°C, keep dry and avoid sunlight[4][5]

Structural Features and Reactivity

- Tosyl Group (Tos): The tosylate is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups, making it ideal for conjugation to biomolecules.
- PEG3 Spacer: The triethylene glycol spacer is hydrophilic, which can enhance the aqueous solubility of the resulting conjugate. This property is particularly beneficial for improving the pharmacokinetic profile of hydrophobic drugs. The PEG chain is also flexible and nonimmunogenic.
- Acetate Group (-O-C1-CH3COO): The terminal acetate group is relatively stable but can be hydrolyzed under certain enzymatic or chemical conditions to reveal a hydroxyl group. This end of the molecule is generally considered the more stable terminus for initial synthetic manipulations.

Potential Applications in Drug Development



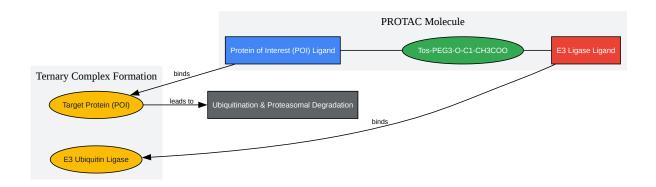
The bifunctional nature of **Tos-PEG3-O-C1-CH3COO** makes it a versatile linker for various applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Tos-PEG3-O-C1-CH3COO can be used to connect a ligand for a target protein to a ligand for an E3 ligase. The tosyl group provides a reactive handle for conjugation to one of the ligands, while the acetate end can be modified for attachment to the other. The defined length of the PEG3 spacer allows for precise control over the distance between the two ends of the PROTAC.

Below is a conceptual diagram illustrating the role of a PEG linker in a PROTAC.



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A diagram illustrating the role of a linker in PROTAC-mediated protein degradation.

Experimental Protocols



The following are proposed, detailed methodologies for the synthesis and characterization of **Tos-PEG3-O-C1-CH3COO**. These protocols are based on standard organic chemistry techniques and literature precedents for similar compounds.

Synthesis of Tos-PEG3-O-C1-CH3COO

This proposed synthesis starts from the commercially available precursor, OH-PEG3-Tos (CAS 77544-68-4).

Reaction: Acetylation of the terminal hydroxyl group of OH-PEG3-Tos.

Materials:

- OH-PEG3-Tos
- Acetic anhydride
- · Pyridine or triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- Dissolve OH-PEG3-Tos (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add pyridine or triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.
- Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.



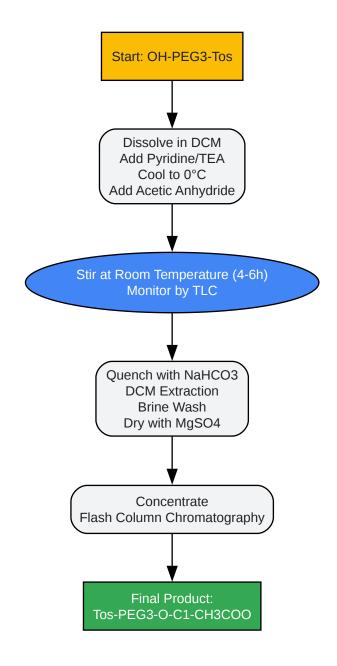




- Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis
 indicates complete consumption of the starting material.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **Tos-PEG3-O-C1-CH3COO**.

The following diagram outlines the synthetic workflow.





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A workflow diagram for the synthesis of **Tos-PEG3-O-C1-CH3COO**.

Characterization Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Purpose: To confirm the structure of the synthesized molecule.
- Procedure:



- Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
- Acquire 1H and 13C NMR spectra.
- Expected 1H NMR signals:
 - Aromatic protons of the tosyl group (~7.4-7.8 ppm).
 - Methylene protons of the PEG chain (~3.5-4.2 ppm).
 - Methyl protons of the tosyl group (~2.4 ppm).
 - Methyl protons of the acetate group (~2.0 ppm).
- Expected 13C NMR signals:
 - Aromatic carbons of the tosyl group.
 - Methylene carbons of the PEG chain.
 - Carbonyl carbon of the acetate group.
 - Methyl carbons of the tosyl and acetate groups.
- 2. Mass Spectrometry (MS)
- Purpose: To confirm the molecular weight of the product.
- Procedure:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
 - Analyze using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization
 (MALDI) mass spectrometry.
 - Expected result: A peak corresponding to the molecular ion [M+H]+ or [M+Na]+ at m/z consistent with the molecular weight of 376.42 g/mol.



- 3. High-Performance Liquid Chromatography (HPLC)
- Purpose: To assess the purity of the final product.
- Procedure:
 - Develop a suitable reverse-phase HPLC method (e.g., using a C18 column).
 - Use a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
 - Monitor the elution profile using a UV detector (at a wavelength where the tosyl group absorbs, e.g., ~254 nm) or an evaporative light scattering detector (ELSD).
 - Expected result: A single major peak, indicating high purity.

Safety and Handling

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and the reagents for its synthesis.
- Perform all manipulations in a well-ventilated fume hood.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Tos-PEG3-O-C1-CH3COO is a well-defined, heterobifunctional linker with significant potential in drug development, particularly in the design and synthesis of PROTACs. Its hydrophilic PEG spacer and reactive tosyl group provide a versatile platform for creating complex bioconjugates with improved physicochemical properties. The experimental protocols outlined in this guide provide a starting point for the synthesis and characterization of this valuable research tool.

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